
Ácido adrénico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido adrénico, también conocido como ácido docosa-tetraenoico todo-cis-7,10,13,16, es un ácido graso poliinsaturado de origen natural. Es un ácido graso omega-6 formado a través de una elongación de la cadena de dos carbonos del ácido araquidónico. El ácido adrénico es uno de los ácidos grasos más abundantes en el cerebro humano temprano y también se encuentra en las glándulas suprarrenales, los riñones y el sistema vascular .
Aplicaciones Científicas De Investigación
El ácido adrénico tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como precursor para la síntesis de varios mediadores lipídicos y moléculas de señalización.
Biología: Estudiado por su papel en la señalización celular y la estructura de la membrana.
Medicina: Investigado por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y analgésicas.
Industria: Utilizado en la producción de productos y suplementos especializados a base de lípidos.
Mecanismo De Acción
El ácido adrénico ejerce sus efectos a través de varios objetivos y vías moleculares:
Vía del citocromo P450: El ácido adrénico es metabolizado por las enzimas del citocromo P450 para formar ácidos epoxydocosa-trienoicos, que tienen efectos antiinflamatorios y vasodilatadores.
Vía de la ciclooxigenasa: El ácido adrénico se convierte en dihomo-prostaglandinas por las ciclooxigenasas, que juegan un papel en la inflamación y la regulación del tono vascular.
Vía de la lipooxigenasa: El ácido adrénico puede ser metabolizado por las lipooxigenasas para formar varios productos hidroxilados involucrados en la señalización celular.
Análisis Bioquímico
Biochemical Properties
Adrenic acid is involved in several biochemical reactions, primarily through its metabolism by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450s. These enzymes convert adrenic acid into various bioactive metabolites, including dihomo-epoxyeicosatrienoic acids and dihomo-prostaglandins . These metabolites are known to influence vascular tone and other physiological functions. Adrenic acid interacts with large-conductance calcium-activated potassium channels, contributing to endothelium-dependent relaxation in blood vessels .
Cellular Effects
Adrenic acid affects various cell types and cellular processes. In endothelial cells, it promotes relaxation of blood vessels by acting as an endothelium-derived hyperpolarizing factor . In immune cells, adrenic acid-derived epoxy fatty acids reduce endoplasmic reticulum stress and inflammatory pain . Additionally, adrenic acid influences cell signaling pathways, gene expression, and cellular metabolism by being metabolized into bioactive lipids that modulate these processes .
Molecular Mechanism
At the molecular level, adrenic acid exerts its effects through its metabolites. These metabolites bind to and activate specific receptors or ion channels, leading to changes in cellular function. For example, adrenic acid-derived epoxy fatty acids interact with soluble epoxide hydrolase, which degrades them into less active dihydroxy fatty acids . This interaction modulates various physiological responses, including anti-inflammatory and analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adrenic acid can change over time due to its stability and degradation. Adrenic acid is relatively stable, but its metabolites can be rapidly degraded by enzymes such as soluble epoxide hydrolase . Long-term studies have shown that adrenic acid and its metabolites can have sustained effects on cellular function, including prolonged relaxation of blood vessels and reduction of inflammatory responses .
Dosage Effects in Animal Models
The effects of adrenic acid vary with different dosages in animal models. At low doses, adrenic acid and its metabolites can promote vascular relaxation and reduce inflammation . At high doses, there may be toxic or adverse effects, such as disruption of normal cellular function and increased oxidative stress . It is important to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Adrenic acid is involved in several metabolic pathways, including the cyclooxygenase, lipoxygenase, and cytochrome P450 pathways . These pathways convert adrenic acid into various bioactive metabolites that play roles in inflammation, vascular tone, and other physiological processes. The interaction of adrenic acid with these enzymes and cofactors influences metabolic flux and the levels of different metabolites .
Transport and Distribution
Adrenic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is incorporated into membrane phospholipids and can be mobilized upon cellular activation . The distribution of adrenic acid and its metabolites varies across different tissues, with higher concentrations found in the liver and adrenal glands .
Subcellular Localization
Adrenic acid is localized in various subcellular compartments, including the endoplasmic reticulum and plasma membrane . Its activity and function can be influenced by its localization, as well as by post-translational modifications that direct it to specific organelles. For example, adrenic acid-derived epoxy fatty acids can accumulate in the endoplasmic reticulum, where they exert anti-inflammatory effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido adrénico puede sintetizarse mediante la elongación del ácido araquidónico. Este proceso implica la adición de dos átomos de carbono al extremo carboxilo del ácido araquidónico. La elongación es típicamente catalizada por enzimas elongasas, que facilitan la adición de los átomos de carbono de forma escalonada .
Métodos de producción industrial: La producción industrial de ácido adrénico a menudo implica la extracción y purificación de fuentes naturales, como tejidos animales. El proceso incluye la extracción de lípidos, seguida de técnicas cromatográficas para aislar y purificar el ácido adrénico. La cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas se utilizan comúnmente para el análisis y la cuantificación del ácido adrénico en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido adrénico experimenta varias reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción del ácido adrénico son menos comunes, pero pueden ocurrir en condiciones específicas.
Sustitución: El ácido adrénico puede participar en reacciones de sustitución, particularmente en la formación de mediadores lipídicos.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen oxígeno molecular y catalizadores enzimáticos como las ciclooxigenasas y las lipooxigenasas.
Reducción: Los agentes reductores como el hidrógeno gaseoso y los catalizadores metálicos se pueden utilizar en condiciones controladas.
Sustitución: Se pueden utilizar varios nucleófilos en las reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados:
Dihomo-prostaglandinas: Formadas a través de la oxidación del ácido adrénico por las ciclooxigenasas.
Ácidos epoxydocosa-trienoicos: Formados a través de la oxidación por los citocromos P450.
Comparación Con Compuestos Similares
El ácido adrénico es similar a otros ácidos grasos poliinsaturados de cadena larga, como:
Ácido araquidónico: Ambos son ácidos grasos omega-6, pero el ácido adrénico tiene dos átomos de carbono adicionales.
Ácido docosahexaenoico: Un ácido graso omega-3 con una estructura similar pero roles fisiológicos diferentes.
Ácido eicosapentaenoico: Otro ácido graso omega-3 con propiedades antiinflamatorias.
Singularidad: El ácido adrénico es único debido a su papel específico en el cerebro humano temprano y su capacidad para formar dihomo-prostaglandinas y ácidos epoxydocosa-trienoicos, que tienen actividades biológicas distintas .
Propiedades
Número CAS |
28874-58-0 |
|---|---|
Fórmula molecular |
C22H36O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+ |
Clave InChI |
TWSWSIQAPQLDBP-CGRWFSSPSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Apariencia |
Assay:≥98%A solution in ethanol |
Descripción física |
Liquid |
Sinónimos |
7Z,10Z,13Z,16Z-Docosatetraenoic Acid; Δ7,10,13,16-Docosatetraenoic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




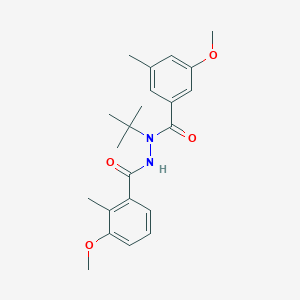
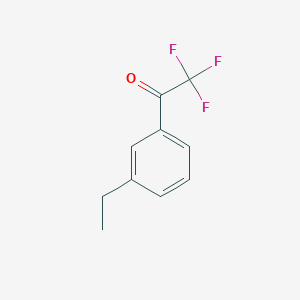

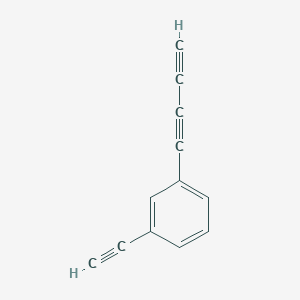

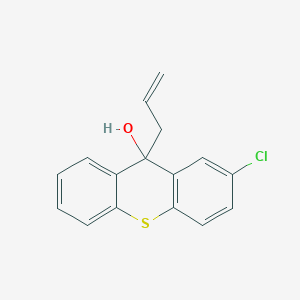

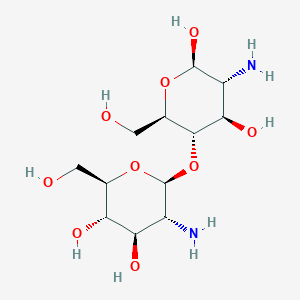
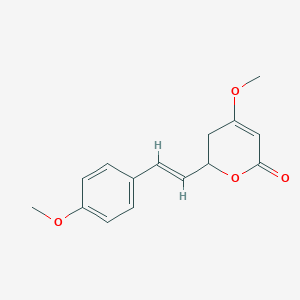
![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)


